3-Amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride
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Overview
Description
3-Amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride is a chemical compound with the molecular formula C15H16ClNO2 It is a derivative of biphenyl, which is a common structural motif in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated biphenyl derivative.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, followed by reduction and hydrolysis.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-Amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Nitrated and sulfonated biphenyl derivatives.
Scientific Research Applications
3-Amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: A structurally similar compound with different functional groups.
3-Amino-2-hydroxy-[1,1’-biphenyl]-3-carboxylic acid hydrochloride: Another biphenyl derivative with a different substitution pattern.
Uniqueness
3-Amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16ClNO2 |
---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
3-amino-2-(4-phenylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c16-10-14(15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14H,10,16H2,(H,17,18);1H |
InChI Key |
MOUNOXFGXZVJCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)C(=O)O.Cl |
Origin of Product |
United States |
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